Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride
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Overview
Description
Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride is a chemical compound with a complex structure that includes a furo[2,3-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the furo[2,3-c]pyrrole ring system through cyclization reactions, followed by the introduction of the methyl group at the 3-position. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
- Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Uniqueness
Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
(3S,3aS,6aS)-3-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-4-9-7-3-8-2-6(5)7;/h5-8H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNZSOXJLLBRPJ-RYLOHDEPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2C1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CO[C@H]2[C@@H]1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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